N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine: is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyrazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from biomass. Furfural undergoes various reactions, including oxidation and hydrogenation, to form the furan ring.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction forms the pyrazole ring structure.
Coupling Reaction: The furan and pyrazole rings are then coupled together using a suitable coupling reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions. The reaction typically occurs in a solvent like dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine can undergo oxidation reactions to form furan derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Substitution: The amine group in the compound can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products:
Oxidation Products: Furan derivatives with various functional groups.
Reduction Products: Reduced derivatives of the original compound.
Substitution Products: Substituted derivatives with various functional groups attached to the amine group.
Scientific Research Applications
Chemistry: N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine is used as a building block in organic synthesis
Biology: The compound has potential applications in the development of new drugs and therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.
Medicine: this compound is being investigated for its potential use as an anticancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry: The compound can be used in the development of new materials with unique properties. Its heterocyclic structure allows it to be incorporated into polymers and other materials, enhancing their properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biological pathways. For example, it may inhibit enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also features a furan ring and has been investigated for its anticancer properties.
N-(furan-2-ylmethyl)-cyanoacetamide:
Uniqueness: N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine is unique due to its specific combination of a furan ring, a pyrazole ring, and an amine group. This unique structure allows it to interact with a wide range of biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C11H15N3O/c1-2-6-14-7-5-11(13-14)12-9-10-4-3-8-15-10/h3-5,7-8H,2,6,9H2,1H3,(H,12,13) |
InChI Key |
SZFUBZYZGOWJHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.